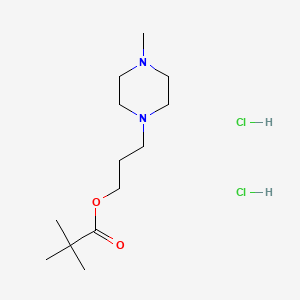
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate is a complex organic compound with a unique structure that includes a pteridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyanoacetylation of amines, where methyl cyanoacetate is reacted with different amines without solvent at room temperature . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pteridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pteridine derivatives and cyanoacetamide derivatives. Examples include:
- 2-methylamino-4-oxo-6,7-dihydro-1H-pteridine-6-carboxylate
- 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxamide
Uniqueness
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate is unique due to its specific structure and the presence of both methyl and methylamino groups
Propiedades
Número CAS |
31937-20-9 |
|---|---|
Fórmula molecular |
C10H11N5O3 |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C10H11N5O3/c1-11-10-12-4-5-7(14-10)15(2)8(16)6(13-5)9(17)18-3/h4H,1-3H3,(H,11,12,14) |
Clave InChI |
QYFHDVYUGZKSGB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


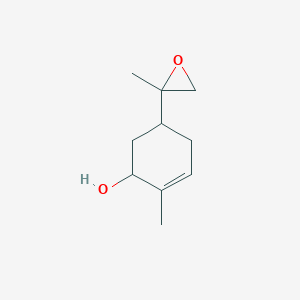
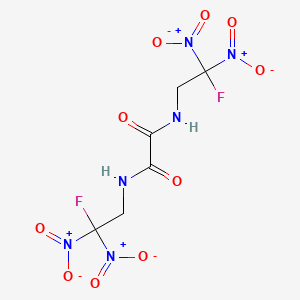
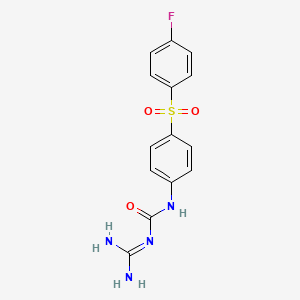
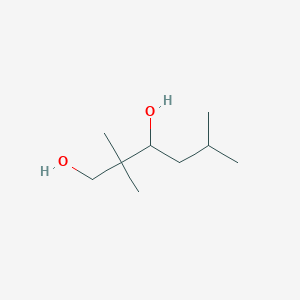
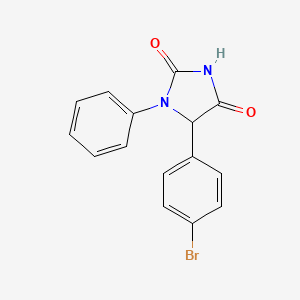

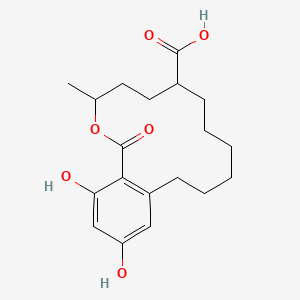
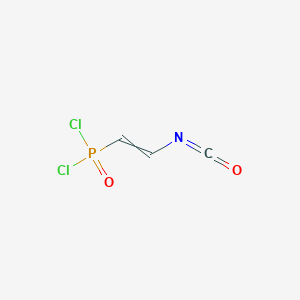
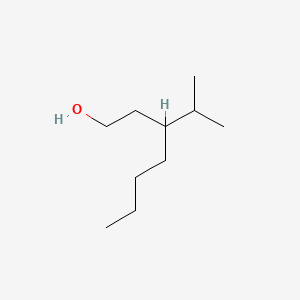
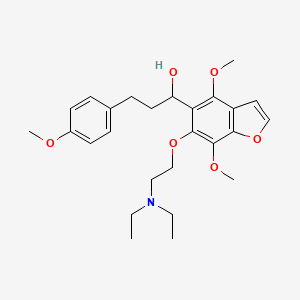
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
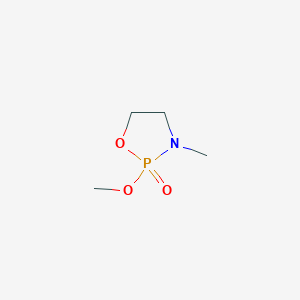
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
